4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-Acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a benzothiazole ring system with specific substituents. The benzamide moiety is substituted with a 4-acetyl group, while the benzothiazolylidene ring is modified with 3-ethyl and 4,6-difluoro groups. The (2Z)-configuration of the benzothiazolylidene moiety is critical for maintaining planar geometry, which influences intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
4-acetyl-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-3-22-16-14(20)8-13(19)9-15(16)25-18(22)21-17(24)12-6-4-11(5-7-12)10(2)23/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVJFMYVAFKTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines under specific conditions . One efficient method includes the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and high-yielding pathway . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the benzamide structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various biological systems .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₈H₁₅F₂N₂O₂S.
Key Observations :
- Electron-Withdrawing vs. This could influence binding affinity in enzyme inhibition.
- Fluorine Substitution: The 4,6-difluoro substitution on the benzothiazole ring (target compound and ) improves metabolic stability and lipophilicity (higher XLogP3 values) compared to non-fluorinated analogues .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic data reveal that benzothiazolylidene derivatives often exhibit planar geometries stabilized by intramolecular hydrogen bonds. For example:
Biological Activity
The compound 4-acetyl-N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS No: 868371-41-9) is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C18H14F2N2O2S
- Molecular Weight : 348.38 g/mol
- Functional Groups : Acetyl group, difluorobenzothiazole moiety
This compound's unique structure contributes to its biological activity, particularly in interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various pathogens:
These findings suggest that the presence of halogen substituents enhances antibacterial efficacy through better receptor binding and inhibition of key bacterial enzymes like DNA gyrase.
Neuroprotective Effects
In silico studies have indicated that benzothiazole derivatives exhibit neuroprotective activity , particularly in the context of neurodegenerative diseases like Alzheimer's disease. These compounds can inhibit acetylcholinesterase (AChE), which is crucial for reducing amyloid-beta aggregation:
Such multitarget activity positions these compounds as potential candidates for developing therapies aimed at neurodegenerative disorders.
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, it is essential to consider its cytotoxic effects. Studies have shown varying degrees of cytotoxicity against cancer cell lines:
The cytotoxic effects indicate that while some derivatives may be effective against cancer cells, they may also exhibit toxicity at higher concentrations.
The mechanisms underlying the biological activities of benzothiazole derivatives typically involve:
- Inhibition of Enzymatic Activity : Compounds like 4-acetyl-N-(3-ethyl-4,6-difluoro-benzothiazol)benzamide inhibit enzymes such as AChE and DNA gyrase.
- Antioxidant Properties : Many benzothiazole derivatives possess antioxidant capabilities that help mitigate oxidative stress in cells.
- Receptor Binding : The structural features of these compounds enhance their ability to bind to biological receptors effectively.
Case Studies and Research Findings
Several research studies have documented the efficacy of benzothiazole derivatives in various biological contexts:
- Antibacterial Evaluation : A study demonstrated that specific benzothiazole derivatives exhibited comparable antibacterial activity to standard antibiotics against Pseudomonas aeruginosa and Escherichia coli .
- Neuroprotective Studies : Research indicated that certain derivatives could effectively prevent amyloid-beta aggregation in vitro, suggesting a promising avenue for Alzheimer's treatment .
- Cytotoxicity Assessments : Evaluations showed that while some compounds displayed significant anticancer activities in vitro, they also exhibited cytotoxic effects on normal cells at elevated concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
